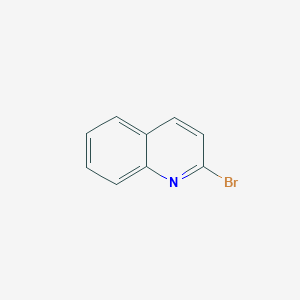

2-Bromoquinoline

Description

The exact mass of the compound 2-Bromoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJAZPHKNWSXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376423 | |

| Record name | 2-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2005-43-8 | |

| Record name | 2-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoquinoline is a halogenated heterocyclic aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic properties and reactivity make it a valuable precursor for the synthesis of a wide range of functionalized quinoline derivatives. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of 2-Bromoquinoline, with a special focus on its applications in drug discovery and development.

Chemical and Physical Properties

2-Bromoquinoline is a white to light yellow crystalline solid at room temperature.[1][2] It is soluble in methanol and other organic solvents.[3] The key physicochemical properties of 2-Bromoquinoline are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆BrN | [3][4] |

| Molecular Weight | 208.05 g/mol | [3][4] |

| Melting Point | 48-49 °C | [3] |

| Boiling Point | 115 °C at 0.3 mmHg | [3][4] |

| Density | 1.564 g/cm³ | [3] |

| Appearance | White to light yellow crystalline powder | [5] |

| Solubility | Soluble in Methanol | [3] |

| pKa | 0.58 ± 0.40 (Predicted) | [3] |

| λmax | 319 nm (in EtOH) | [4] |

| CAS Number | 2005-43-8 | [3] |

Molecular Structure

The structure of 2-Bromoquinoline consists of a quinoline ring system with a bromine atom substituted at the 2-position. The quinoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-bromoquinoline | [6] |

| SMILES | C1=CC=C2C(=C1)C=CC(=N2)Br | [6] |

| InChI | InChI=1S/C9H6BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | [6] |

| InChIKey | QKJAZPHKNWSXDF-UHFFFAOYSA-N | [6] |

Spectroscopic Data

The structural characterization of 2-Bromoquinoline is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Bromoquinoline in CDCl₃ typically shows signals in the aromatic region. A representative set of reported chemical shifts is: δ 7.51 (1H, d, J = 8.4 Hz), 7.51-8.20 (4H, m), 7.98 (1H, d, J = 8.4 Hz).[4][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on general knowledge of quinoline systems and substituent effects, the approximate chemical shifts for the carbon atoms in 2-Bromoquinoline can be predicted, though specific experimental data with assignments was not found in the initial search. Aromatic carbons typically resonate in the range of 120-150 ppm. The carbon atom bearing the bromine (C2) would be expected to be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromoquinoline exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrational modes include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the quinoline core, and the C-Br stretching frequency.[6]

Mass Spectrometry

The mass spectrum of 2-Bromoquinoline is characterized by the presence of a molecular ion peak and distinct isotopic patterns due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity at m/z 207 and 209. The fragmentation pattern would involve the loss of the bromine atom and fragmentation of the quinoline ring.

Experimental Protocols

Synthesis of 2-Bromoquinoline

Several synthetic routes to 2-Bromoquinoline have been reported. Two common methods are detailed below.

Method 1: From Quinaldic Acid

This method involves the decarboxylative bromination of quinaldic acid.[7][8]

-

Materials: Quinaldic acid, sodium carbonate, sodium bromide, tert-butyl hypochlorite, dichloromethane.

-

Procedure:

-

In a Schlenk flask, combine quinaldic acid, sodium carbonate, sodium bromide, and tert-butyl hypochlorite in dichloromethane.[8]

-

Heat the reaction mixture in an oil bath at 60 °C for 20 hours.[8]

-

After the reaction is complete, remove the solvent under reduced pressure.[8]

-

Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford 2-bromoquinoline.[8]

-

Method 2: From 1-methylquinolin-2(1H)-one

This procedure utilizes a brominating agent to convert the quinolone to 2-bromoquinoline.[4][7]

-

Materials: 1-methylquinolin-2(1H)-one, triphenylphosphine, dibromoisocyanuric acid, dichloromethane, triethylamine, hexane, ethyl acetate.

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, sequentially add triphenylphosphine and dibromoisocyanuric acid.[4][7]

-

Heat the mixture to 115 °C and maintain this temperature for 10 minutes.[4][7]

-

Add 1-methylquinolin-2(1H)-one to the reaction system and increase the temperature to 160-170 °C for 16 hours.[4][7]

-

After completion, dissolve the reaction mixture in dichloromethane and neutralize with triethylamine.[4][7]

-

Purify the product by silica gel column chromatography with a hexane-ethyl acetate (6:1, v/v) eluent to obtain 2-bromoquinoline.[4][7]

-

Typical Reactions of 2-Bromoquinoline

2-Bromoquinoline is a key intermediate in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for drug discovery.

Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction forms a new carbon-carbon bond between 2-bromoquinoline and an organoboron compound.

-

General Protocol:

-

To a reaction vessel, add 2-bromoquinoline, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water, toluene, or DMF).

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and 2-bromoquinoline serves as a crucial starting material for the synthesis of various biologically active compounds.[1] Quinoline derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antimalarial, and anticancer properties.[5]

Anticancer Activity and Mechanism of Action

Derivatives of bromoquinolines have shown promise as anticancer agents.[9] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cell proliferation, such as topoisomerases.

Induction of Apoptosis

Quinoline derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process.

dot

Caption: Apoptosis signaling pathway induced by 2-Bromoquinoline derivatives.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and cell death in rapidly dividing cancer cells. Certain bromoquinoline derivatives have been identified as inhibitors of topoisomerase I.[9]

Mandatory Visualizations

Synthesis Workflow of 2-Bromoquinoline from Quinaldic Acid

dot

Caption: Experimental workflow for the synthesis of 2-Bromoquinoline.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties [research.unipd.it]

- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Bromoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromoquinoline core is a privileged scaffold in medicinal chemistry, underpinning a range of compounds with significant biological activity. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of bromoquinolines. It details key experimental protocols for their preparation, presents quantitative data for comparative analysis, and elucidates their mechanism of action, particularly in oncology through the induction of apoptosis and inhibition of topoisomerase. This document serves as an in-depth resource for researchers engaged in the exploration and application of these versatile heterocyclic compounds.

A Historical Overview of Bromoquinoline Synthesis

The journey of bromoquinolines is intrinsically linked to the initial isolation and subsequent synthesis of their parent molecule, quinoline. First isolated from coal tar in 1834, the quest to synthetically produce quinoline and its derivatives spurred the development of several named reactions that remain fundamental to heterocyclic chemistry today.

The first synthesis of quinoline is credited to Zdenko Hans Skraup in 1880.[1] His method, the Skraup synthesis, involved the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1] This foundational reaction was soon adapted for the synthesis of substituted quinolines. It is highly probable that the first bromoquinolines were synthesized shortly thereafter, either by employing bromoanilines as starting materials in the Skraup reaction or through the direct bromination of the quinoline ring.[1] For instance, 6-bromoquinoline can be synthesized by the Skraup method using p-bromoaniline.[1]

The late 19th and early 20th centuries saw a flourishing of synthetic methodologies applicable to quinoline synthesis. These classical methods were readily adapted to produce a wide array of bromoquinoline isomers by starting with the appropriately substituted bromoaniline.[1] Key historical syntheses include:

-

The Doebner-von Miller Reaction (1881): This reaction provides a route to quinolines from anilines and α,β-unsaturated carbonyl compounds.[1]

-

The Combes Quinoline Synthesis (1888): This method utilizes the condensation of anilines with β-diketones.[1]

-

The Gould-Jacobs Reaction (1939): This reaction offers a pathway to 4-hydroxyquinolines from anilines and ethoxymethylenemalonate esters.[1]

The synthesis of bromoquinolines can be broadly categorized into two approaches: building the quinoline ring from a bromine-containing precursor (e.g., a bromoaniline) or by direct bromination of a pre-formed quinoline ring.[1] The electron-deficient nature of the pyridine ring generally directs electrophilic substitution, such as bromination, to the benzene ring.[1]

Biological Significance and Discovery of Activity

The development of bromoquinolines has been significantly driven by their utility as versatile intermediates in organic synthesis and, more importantly, by the discovery of their potent biological activities. Bromoquinolines are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] In the realm of medicine, they have emerged as a critical pharmacophore, particularly in the development of anticancer and antimicrobial agents.[1][2]

Anticancer Activity

A significant body of research has highlighted the potent anticancer activities of bromoquinoline derivatives. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase.[1][2] The strategic placement of bromine atoms on the quinoline scaffold can significantly enhance cytotoxic activity against various cancer cell lines.[2][3]

Antimicrobial Activity

Certain bromoquinoline derivatives have also demonstrated notable antimicrobial properties. For instance, broxyquinoline (5,7-dibromo-8-hydroxyquinoline) is a halogenated hydroxyquinoline with established antimicrobial activity.[4] The quinoline scaffold itself is present in a number of antimicrobial agents, and bromination can modulate this activity.

Quantitative Data on Bromoquinoline Derivatives

The following tables summarize the in vitro biological activity of various bromoquinoline derivatives, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Bromoquinoline Derivatives (IC50 Values)

| Compound Name/Description | Cancer Cell Line | Cell Type | IC50 (µM) |

| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 12.3 (µg/mL) |

| 7-Bromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 25.6 (µg/mL) |

| 6,8-Dibromo-5-nitroquinoline | HT29 | Human Colon Carcinoma | 26.2 |

| 6,8-Dibromo-5-nitroquinoline | HeLa | Human Cervix Carcinoma | 24.1 |

| 6,8-Dibromo-5-nitroquinoline | C6 | Rat Brain Tumor | 50.0 |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | Rat Brain Tumor | 15.4 |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | Human Cervix Carcinoma | 26.4 |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | Human Colon Carcinoma | 15.0 |

| 6-Bromo quinazoline derivative (8a) | MCF-7 | Human Breast Adenocarcinoma | 15.85 ± 3.32 |

| 6-Bromo quinazoline derivative (8a) | SW480 | Human Colon Adenocarcinoma | 17.85 ± 0.92 |

Data compiled from multiple sources.[2][3][5][6]

Table 2: Antimicrobial Activity of a Bromoquinoline Derivative (MIC Values)

| Compound Name | Bacterial Strain | MIC (µg/mL) |

| 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides (5b) | Klebsiella pneumoniae | 0.80 - 1.00 |

| 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides (5d) | Salmonella typhi | 0.80 - 1.00 |

Data from a study on synthesized quinoline-5,8-dione derivatives.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of bromoquinolines.

Synthesis Protocols

4.1.1. Skraup Synthesis of 6-Bromoquinoline

This method is a classic approach to synthesizing bromoquinolines using a brominated aniline as a starting material.[1]

-

Materials: p-bromoaniline, glycerol, concentrated sulfuric acid, nitrobenzene (oxidizing agent).

-

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of p-bromoaniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Slowly add nitrobenzene to the reaction mixture.

-

Heat the mixture carefully. The reaction is exothermic and can be vigorous.

-

After the initial vigorous reaction subsides, continue heating under reflux for several hours.

-

Cool the reaction mixture and cautiously pour it into a large volume of water.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Perform a steam distillation to isolate the crude 6-bromoquinoline.

-

Extract the distillate with an organic solvent (e.g., dichloromethane or chloroform).

-

Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 6-bromoquinoline.

-

4.1.2. Direct Bromination of 8-Hydroxyquinoline

This protocol describes the synthesis of 5,7-dibromo-8-hydroxyquinoline.[8]

-

Materials: 8-hydroxyquinoline, bromine, chloroform, 5% sodium bicarbonate solution.

-

Procedure:

-

Dissolve 8-hydroxyquinoline (2.06 mmol) in chloroform (10 mL).

-

Separately, prepare a solution of bromine (4.20 mmol) in chloroform (5 mL).

-

Add the bromine solution to the 8-hydroxyquinoline solution over 5 minutes.

-

Stir the mixture at room temperature for 1 hour.

-

The resulting yellow solid is dissolved in chloroform (15 mL).

-

Wash the solution with 5% sodium bicarbonate (3 x 15 mL).

-

Dry the organic layer over sodium sulfate.

-

Evaporate the solvent to obtain the residue.

-

The product, 5,7-dibromo-8-hydroxyquinoline, can be crystallized from benzene in 90% yield.

-

Biological Assay Protocols

4.2.1. In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability.[9]

-

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the bromoquinoline derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

-

4.2.2. Topoisomerase I Inhibition Assay

This assay determines if a compound can inhibit the relaxation of supercoiled DNA by topoisomerase I.[10][11]

-

Procedure:

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, reaction buffer, and the test bromoquinoline compound at various concentrations.

-

Enzyme Addition: Add human topoisomerase I to initiate the relaxation reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Bromoquinoline derivatives exert their anticancer effects by modulating key cellular signaling pathways, primarily leading to apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. benchchem.com [benchchem.com]

- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Bromoquinoline from Quinaldic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromoquinoline from quinaldic acid. 2-Bromoquinoline is a valuable building block in medicinal chemistry and materials science, and its efficient synthesis is of significant interest. This document details a contemporary experimental protocol for the decarboxylative bromination of quinaldic acid, presenting quantitative data in a structured format. A logical workflow diagram is provided to visually represent the experimental process. This guide is intended to be a practical resource for researchers in organic synthesis and drug development.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many biologically active molecules and functional materials.[1][2] Specifically, bromoquinolines serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer agents.[3] The synthesis of 2-bromoquinoline from the readily available starting material, quinaldic acid (quinoline-2-carboxylic acid), is a direct and efficient transformation. This reaction proceeds via a decarboxylative bromination, a process conceptually related to the Hunsdiecker reaction, where a carboxylic acid is converted to an organic halide with one fewer carbon atom.[4][5][6] Modern variations of this reaction offer milder conditions and avoid the use of heavy metal salts, which is advantageous for pharmaceutical applications.[7][8]

Reaction Scheme and Mechanism

The conversion of quinaldic acid to 2-bromoquinoline involves the replacement of the carboxylic acid group with a bromine atom. This transformation is a type of decarboxylative halogenation. The general reaction is as follows:

Quinaldic Acid → 2-Bromoquinoline

While the classic Hunsdiecker reaction traditionally involves the use of silver salts of carboxylic acids with elemental bromine, more contemporary methods, such as the one detailed in this guide, utilize alternative reagents to achieve the same transformation under milder and more efficient conditions.[3][9] These modern protocols often proceed through the formation of an acyl hypobromite intermediate, which then undergoes radical decarboxylation to form a quinolyl radical. This radical subsequently abstracts a bromine atom to yield the final 2-bromoquinoline product.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 2-bromoquinoline from quinaldic acid, adapted from established procedures.[3][9]

Materials and Reagents:

-

Quinaldic acid (quinoline-2-carboxylic acid)

-

Sodium carbonate (Na₂CO₃)

-

Sodium bromide (NaBr)

-

tert-Butyl hypochlorite (t-BuOCl)

-

Dibromomethane (CH₂Br₂) or Dichloromethane (CH₂Cl₂)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask

-

Oil bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 25 mL Schlenk flask, add quinaldic acid (0.3 mmol, 51.9 mg), sodium carbonate (0.6 mmol, 64.0 mg), and sodium bromide (0.3 mmol, 17.6 mg).[9]

-

Solvent and Reagent Addition: Add 2 mL of dibromomethane (CH₂Br₂) to the flask.[9] Then, add tert-butyl hypochlorite (0.3 mmol, 32 μL).[9]

-

Reaction Conditions: Place the Schlenk flask in a preheated oil bath at 60°C and stir the reaction mixture for 20 hours.[3][9]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[3][9]

-

Purification: The crude residue is purified by silica gel column chromatography. Elute the column with a mixture of petroleum ether and ethyl acetate to separate the desired product.[3][9]

-

Product Isolation: Combine the fractions containing the product and evaporate the solvent to afford 2-bromoquinoline. The reported yield for this procedure is 75%.[9]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 2-bromoquinoline from quinaldic acid as described in the experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Quinaldic Acid | 0.3 mmol (51.9 mg) | [9] |

| Sodium Carbonate | 0.6 mmol (64.0 mg) | [9] |

| Sodium Bromide | 0.3 mmol (17.6 mg) | [9] |

| tert-Butyl Hypochlorite | 0.3 mmol (32 μL) | [9] |

| Solvent | ||

| Dibromomethane | 2 mL | [9] |

| Reaction Conditions | ||

| Temperature | 60°C | [3][9] |

| Time | 20 hours | [3][9] |

| Yield | ||

| 2-Bromoquinoline | 75% | [9] |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of 2-bromoquinoline from quinaldic acid.

Caption: Workflow for the synthesis of 2-bromoquinoline.

Conclusion

This technical guide has outlined a detailed and efficient method for the synthesis of 2-bromoquinoline from quinaldic acid. The provided experimental protocol, supported by quantitative data and a clear workflow diagram, offers a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The described method represents a contemporary approach to decarboxylative bromination, providing a reliable route to this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. byjus.com [byjus.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Skraup Synthesis of Bromoquinolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Skraup synthesis, a cornerstone reaction in heterocyclic chemistry, with a specific focus on its application in the production of bromoquinolines. Bromoquinolines are pivotal structural motifs in medicinal chemistry and drug development, serving as key intermediates and pharmacophores in a wide array of therapeutic agents. This document details the reaction mechanism, provides comprehensive experimental protocols, presents quantitative data for reaction optimization, and offers troubleshooting strategies to overcome common challenges associated with this synthesis.

Introduction to the Skraup Synthesis

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic chemical reaction used to synthesize quinolines.[1][2][3][4] The archetypal reaction involves heating an aromatic amine (like aniline), glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic acid) to yield the corresponding quinoline.[1][5][6] The reaction is notoriously exothermic and can be violent, often requiring a moderator like ferrous sulfate (FeSO₄) to ensure a controlled and steady progression.[1][7][8]

The synthesis is particularly valuable for producing quinolines with substituents on the benzene ring, as these are carried over from the starting aromatic amine.[9] This makes the Skraup synthesis a direct and effective method for producing bromoquinolines by utilizing various bromoaniline isomers as starting materials.

Reaction Mechanism

The mechanism of the Skraup synthesis is a multi-step process that begins with the dehydration of glycerol and culminates in the oxidation of a dihydroquinoline intermediate.[5][10][11]

Step 1: Formation of Acrolein: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[2][5][10][11]

Step 2: Michael Addition: The bromoaniline performs a nucleophilic 1,4-addition (Michael addition) to the acrolein intermediate.[5][6]

Step 3: Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization.[5][11]

Step 4: Dehydration: The cyclic intermediate is dehydrated to form 1,2-dihydrobromoquinoline.[11]

Step 5: Oxidation: Finally, the 1,2-dihydrobromoquinoline is oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic bromoquinoline product.[5][10]

Quantitative Data: Substrate Reactivity

The yield of the Skraup synthesis is highly dependent on the electronic nature of the substituents on the aniline ring. Electron-withdrawing groups can deactivate the ring, making the nucleophilic attack less favorable and reducing yields.[12] Conversely, electron-donating groups tend to improve yields. Bromo-substituents, being moderately deactivating, generally provide better yields than strongly deactivating groups like nitro groups.

| Starting Aniline | Substituent Type | Reported Yield | Reference |

| o-Bromoaniline | Moderately Deactivating | ~75-86% | [12][13] |

| o-Nitroaniline | Strongly Deactivating | ~17% | [12][13] |

| 4-Acetylaniline | Deactivating | ~18% | [14] |

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Experimental Protocols

The following protocols provide a framework for the synthesis of bromoquinolines. Extreme caution is advised due to the highly exothermic nature of the reaction and the corrosive reagents involved. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Detailed Protocol: Synthesis of 8-Bromoquinoline[13]

This procedure is adapted from a reported "painless" Skraup synthesis which utilizes methanesulfonic acid.

Reagents:

-

2-Bromoaniline (80.55 g, 0.468 mol)

-

Methanesulfonic acid (250 mL)

-

meta-Nitrobenzenesulfonic acid sodium salt (66.30 g, 0.293 mol)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (3.90 g, 14 mmol)

-

Glycerol (84.9 mL total, 1.17 mol total)

-

50% (m/v) Sodium hydroxide (NaOH) solution

-

Diethyl ether (Et₂O)

-

Brine, Sodium sulfate (Na₂SO₄), Celite

Procedure:

-

Setup: Equip a 1-L three-neck round-bottom flask with an overhead mechanical stirrer, an internal thermometer, and a dropping funnel.

-

Initial Heating: Charge the flask with methanesulfonic acid (250 mL) and heat with stirring to an internal temperature of 125 °C.

-

Reagent Addition:

-

Add 2-bromoaniline (80.55 g) portion-wise to the hot, stirring acid.

-

Follow with the addition of meta-nitrobenzenesulfonic acid sodium salt (66.30 g) and FeSO₄·7H₂O (3.90 g).

-

-

Glycerol Addition:

-

Charge the dropping funnel with the first portion of glycerol (28.3 mL, 0.39 mol) and add it dropwise over 15 minutes.

-

Add two additional portions of glycerol (2 x 28.3 mL) at three-hour intervals.

-

-

Reaction: After the final addition of glycerol, maintain the reaction mixture at 125 °C for 12 hours.

-

Workup:

-

Allow the reaction to cool to room temperature and add water (250 mL).

-

Transfer the solution to a 4-L beaker with the aid of 100 mL of water.

-

Place the beaker in an ice bath and slowly basify the solution with 50% NaOH until the pH is ~14.

-

-

Extraction:

-

Extract the heterogeneous mixture with diethyl ether (3 x 500 mL). Allow any emulsion to settle for ~10 minutes during each extraction.

-

Combine the organic extracts, wash with brine (1 x 400 mL), and dry over Na₂SO₄.

-

-

Purification:

-

Filter the dried solution through Celite and concentrate the filtrate to obtain a viscous brown oil (crude product).

-

Purify the crude product by Kugelrohr distillation (0.14 mm Hg; pot temperature, 180–205 °C) to yield 8-bromoquinoline as a yellow oil that solidifies on standing. (Reported Yield: 86%).

-

General Protocol using Sulfuric Acid[12][16]

Reagents:

-

Substituted bromoaniline (1.0 mole)

-

Anhydrous glycerol (approx. 3.0 moles)

-

Concentrated sulfuric acid (H₂SO₄)

-

Nitrobenzene (or other suitable oxidizing agent)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (optional, moderator)

Procedure:

-

Setup: In a large round-bottom flask equipped with a reflux condenser and a robust mechanical stirrer, cautiously add concentrated sulfuric acid to the bromoaniline while cooling and swirling.

-

Reagent Addition: To the bromoaniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate (if used). Finally, add the nitrobenzene.

-

Heating: Heat the mixture gently. The reaction is exothermic and will begin to boil.[15] Remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.

-

Reflux: Once the initial exotherm subsides, reapply external heat to maintain a steady reflux for an additional 3-5 hours.[12]

-

Workup:

-

Allow the reaction mixture to cool. Carefully dilute with water.

-

Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide. The mixture will become strongly alkaline.

-

-

Purification:

Troubleshooting and Optimization

The Skraup synthesis is notorious for low yields and the formation of black, tarry byproducts, primarily from the polymerization of acrolein under the harsh acidic and high-temperature conditions.[8][16] Effective control of the reaction conditions is paramount for success.

Key Optimization Strategies:

-

Moderating Agents: The use of ferrous sulfate (FeSO₄) or boric acid is highly recommended to control the violent exothermic reaction by extending it over a longer period.[7][8][17]

-

Temperature Control: Overheating significantly increases tar formation.[12] Careful monitoring is critical. The reaction should be initiated with gentle heating, after which the external heat source should be removed to allow the reaction's own exotherm to sustain boiling.[12]

-

Efficient Stirring: The reaction mixture is often viscous. Robust mechanical stirring is essential to ensure homogenous heat distribution and prevent localized overheating.[12]

-

Reagent Purity: The use of anhydrous glycerol is important, as water can interfere with the reaction.[12]

-

Purification: Steam distillation is a very effective method for separating the volatile quinoline product from the non-volatile tarry residue.[14][15]

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. Skraup_reaction [chemeurope.com]

- 5. Skraup Reaction | NROChemistry [nrochemistry.com]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. organicreactions.org [organicreactions.org]

- 10. youtube.com [youtube.com]

- 11. iipseries.org [iipseries.org]

- 12. benchchem.com [benchchem.com]

- 13. reddit.com [reddit.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Doebner-von Miller reaction for quinoline synthesis

An In-depth Technical Guide to the Doebner-von Miller Reaction for Quinoline Synthesis

Introduction

The Doebner-von Miller reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of quinoline derivatives. First reported in the 1880s, this acid-catalyzed annulation reaction has remained a staple for both academic research and industrial applications, particularly in the realm of drug development, owing to the prevalence of the quinoline scaffold in a vast array of pharmaceuticals. This guide provides a comprehensive overview of the reaction's core principles, detailed experimental protocols, and quantitative data to support its application in a laboratory setting.

Reaction Mechanism and Principles

The classical Doebner-von Miller reaction involves the condensation of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid, typically a Brønsted or Lewis acid. The α,β-unsaturated carbonyl can be generated in situ from the acid-catalyzed dehydration of a glycerol derivative, an aldol condensation of aldehydes or ketones, or by using a pre-formed enone. The reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation, to yield the final quinoline product.

A key feature of this reaction is its ability to accommodate a wide range of substituted anilines and carbonyl precursors, leading to a diverse library of quinoline derivatives. The choice of acid catalyst and reaction conditions can significantly influence the reaction's regioselectivity and overall yield. Common catalysts include hydrochloric acid, sulfuric acid, iodine, and various Lewis acids like zinc chloride and iron(III) chloride.

Caption: Generalized mechanism of the Doebner-von Miller reaction.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the Doebner-von Miller reaction, highlighting the influence of different catalysts and substrates on reaction yields.

Table 1: Effect of Catalyst on the Synthesis of 2-Methylquinoline

| Entry | Aniline | Carbonyl Source | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 1 | Aniline | Crotonaldehyde | HCl | 6 | 75 | |

| 2 | Aniline | Crotonaldehyde | H₂SO₄ | 8 | 70 | |

| 3 | Aniline | Crotonaldehyde | I₂ | 12 | 85 | |

| 4 | Aniline | Crotonaldehyde | FeCl₃ | 10 | 82 | |

| 5 | Aniline | Paraldehyde | ZnCl₂ | 5 | 78 |

Table 2: Synthesis of Various Quinolines using Iodine as a Catalyst

| Entry | Aniline Derivative | α,β-Unsaturated Carbonyl | Product | Yield (%) | Reference |

| 1 | 4-Methylaniline | Crotonaldehyde | 2,6-Dimethylquinoline | 88 | |

| 2 | 4-Methoxyaniline | Crotonaldehyde | 6-Methoxy-2-methylquinoline | 90 | |

| 3 | 4-Chloroaniline | Crotonaldehyde | 6-Chloro-2-methylquinoline | 82 | |

| 4 | Aniline | Cinnamaldehyde | 2-Phenylquinoline | 75 |

Experimental Protocols

This section provides detailed experimental methodologies for key examples of the Doebner-von Miller reaction.

Protocol 1: Synthesis of 2-Methylquinoline using Hydrochloric Acid

Materials:

-

Aniline (10 mmol)

-

Crotonaldehyde (12 mmol)

-

Concentrated Hydrochloric Acid (20 mmol)

-

Nitrobenzene (as an oxidizing agent, 12 mmol)

-

Ethanol (50 mL)

Procedure:

-

A mixture of aniline (10 mmol) and concentrated hydrochloric acid (20 mmol) in ethanol (20 mL) is stirred in a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel.

-

The mixture is heated to 90-100°C on a water bath.

-

A solution of crotonaldehyde (12 mmol) and nitrobenzene (12 mmol) in ethanol (30 mL) is added dropwise over a period of 1 hour.

-

After the addition is complete, the reaction mixture is refluxed for an additional 3-4 hours.

-

The reaction mixture is then cooled to room temperature and made alkaline by the slow addition of a concentrated sodium hydroxide solution.

-

The resulting mixture is subjected to steam distillation. The distillate, containing 2-methylquinoline and unreacted nitrobenzene, is collected.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the residue is purified by vacuum distillation to afford pure 2-methylquinoline.

Protocol 2: Iodine-Catalyzed Synthesis of 2,6-Dimethylquinoline

Materials:

-

4-Methylaniline (10 mmol)

-

Crotonaldehyde (12 mmol)

-

Iodine (2 mmol)

-

Ethanol (50 mL)

Procedure:

-

In a round-bottom flask, a mixture of 4-methylaniline (10 mmol), crotonaldehyde (12 mmol), and iodine (2 mmol) in ethanol (50 mL) is prepared.

-

The reaction mixture is refluxed with constant stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 2,6-dimethylquinoline.

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for a Doebner-von Miller synthesis, from reagent preparation to the final purified product.

Caption: A standard experimental workflow for quinoline synthesis.

Applications in Drug Development

The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. The Doebner-von Miller reaction provides a direct and efficient route to access a diverse array of substituted quinolines for drug discovery programs. Notable examples of quinoline-based drugs include the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anti-cancer agent camptothecin. The ability to readily modify the substitution pattern on the quinoline ring using the Doebner-von Miller reaction allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

Conclusion

The Doebner-von Miller reaction remains a highly relevant and powerful tool for the synthesis of quinolines. Its operational simplicity, broad substrate scope, and the importance of its products in various scientific disciplines, particularly in drug development, ensure its continued use and investigation. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this classic reaction in their synthetic endeavors.

The Biological Activity of 2-Bromoquinoline Derivatives: A Technical Guide for Drug Development

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Among its many derivatives, 2-bromoquinolines serve as critical intermediates, providing a reactive site for further molecular elaboration and the synthesis of novel therapeutic agents.[4][5] The strategic placement of the bromine atom at the C-2 position allows for diverse chemical modifications, leading to compounds with significant anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9]

This technical guide offers an in-depth exploration of the biological activities of 2-bromoquinoline derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity

Derivatives of 2-bromoquinoline have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[10][11] The mechanism of action often involves the inhibition of crucial cellular processes such as DNA replication and cell division.[1][10][12]

Mechanism of Action: Topoisomerase Inhibition and Apoptosis

Several studies have indicated that bromoquinoline derivatives can exert their anticancer effects by inhibiting DNA topoisomerase I.[10][12] This enzyme is vital for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). The induction of apoptosis has been confirmed through techniques like DNA laddering assays, which detect the characteristic fragmentation of DNA that occurs during this process.[10][12]

References

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities | International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

2-Bromoquinoline: A Pivotal Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] Among its many derivatives, 2-bromoquinoline (CAS: 2005-43-8) has emerged as an exceptionally versatile and indispensable building block for the synthesis of novel, pharmacologically active compounds.[8][9][10] Its unique reactivity, characterized by the strategically placed bromine atom at the C-2 position, makes it an ideal starting point for a multitude of chemical transformations, particularly palladium-catalyzed cross-coupling reactions.[9]

This technical guide provides a comprehensive overview of 2-bromoquinoline's synthesis, reactivity, and application in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key synthetic and biological pathways.

Synthesis of 2-Bromoquinoline

The efficient synthesis of 2-bromoquinoline is crucial for its widespread use. Several methods have been developed, starting from readily available precursors. Below are two common and reliable protocols.

Experimental Protocols for Synthesis

Protocol 1: Synthesis from 1-methyl-2-quinolone [11][12]

This procedure involves the bromination of a quinolone precursor using a triphenylphosphine and dibromoisocyanuric acid system.

-

Setup : Add triphenylphosphine (4.52 mmol) and dibromoisocyanuric acid (2.27 mmol) to a 50 mL round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere.

-

Initial Heating : Heat the mixture to 115 °C and maintain this temperature for 10 minutes.

-

Addition of Substrate : Add 1-methylquinolin-2(1H)-one (1.50 mmol) to the reaction system.

-

Reaction : Increase the temperature to 160-170°C and maintain for 16 hours.

-

Work-up : After cooling, dissolve the reaction mixture in dichloromethane and basify with triethylamine.

-

Purification : Purify the crude product using silica gel column chromatography with a hexane-ethyl acetate (6:1, v/v) eluent to yield 2-bromoquinoline.

Protocol 2: Synthesis from Quinaldic Acid (Quinoline-2-carboxylic acid) [11][13]

This method utilizes a decarboxylative bromination reaction.

-

Setup : In a 25 mL Schlenk flask, combine quinoline-2-carboxylic acid (0.3 mmol), sodium carbonate (0.6 mmol), sodium bromide (0.3 mmol), and tert-butyl hypochlorite (0.3 mmol).

-

Solvent Addition : Add dibromomethane (CH₂Br₂) (2 mL) to the flask.

-

Reaction : Place the flask in a preheated oil bath at 60 °C and stir for 20 hours.

-

Work-up : Upon completion, remove the solvent under reduced pressure.

-

Purification : Purify the resulting residue by silica gel column chromatography, eluting with petroleum ether/ethyl acetate to obtain pure 2-bromoquinoline.

Table 1: Comparative Summary of 2-Bromoquinoline Synthesis

| Starting Material | Key Reagents | Conditions | Yield | Reference |

| 1-methyl-2-quinolone | Triphenylphosphine, Dibromoisocyanuric acid | 160-170°C, 16 h | ~78% | [11][12] |

| Quinaldic Acid | Na₂CO₃, NaBr, t-BuOCl | 60°C, 20 h | ~75% | [11][13] |

Reactivity and Key Synthetic Transformations

The bromine atom at the 2-position of the quinoline ring is highly susceptible to displacement, making 2-bromoquinoline an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[9][14][15] This reactivity enables the introduction of a vast array of functional groups and molecular scaffolds at the C-2 position, which is critical for structure-activity relationship (SAR) studies.[16][17]

Common cross-coupling reactions utilizing 2-bromoquinoline include:

-

Suzuki-Miyaura Coupling : For forming C-C bonds with aryl or vinyl boronic acids/esters.[9][14]

-

Heck Coupling : For forming C-C bonds with alkenes.[9]

-

Sonogashira Coupling : For forming C-C bonds with terminal alkynes.[9]

-

Buchwald-Hartwig Amination : For forming C-N bonds with primary or secondary amines.[15]

Applications in Anticancer Drug Discovery

The quinoline scaffold is a cornerstone in the development of novel anticancer agents.[1][18] Derivatives synthesized from 2-bromoquinoline have shown potent activity against a wide range of cancer cell lines by targeting various mechanisms, including kinase inhibition, topoisomerase inhibition, and apoptosis induction.[1][16][19][20]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of 2-substituted quinolines is the inhibition of protein kinases that are critical for tumor growth and proliferation.[20] For example, certain derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and the mutated BRAFV600E kinase, which are key components of the MAPK/ERK signaling pathway often dysregulated in cancers like melanoma and colorectal cancer.[20][21]

// Nodes EGF [label="Growth Factor (EGF)", fillcolor="#FBBC05"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BRAF [label="BRAF (V600E)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="2-Substituted\nQuinoline Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [arrowhead=vee]; EGFR -> RAS [arrowhead=vee]; RAS -> BRAF [arrowhead=vee]; BRAF -> MEK [arrowhead=vee]; MEK -> ERK [arrowhead=vee]; ERK -> Proliferation [arrowhead=vee];

// Inhibition Edges Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Inhibitor -> BRAF [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Table 2: Selected Anticancer Activities of 2-Substituted Quinoline Derivatives

| Compound Class | Target | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| Pyrano[3,2-c]quinoline | EGFR, BRAFV600E, HER-2 | Various | GI₅₀: 26 nM | [21] |

| 6,8-dibromo-5-nitroquinoline | - | HT29 (Colon) | IC₅₀: 26.2 µM | [22] |

| 6,8-dibromo-5-nitroquinoline | - | HeLa (Cervical) | IC₅₀: 24.1 µM | [22] |

| 2-chloro-3-formylquinoline thiosemicarbazones | - | Various | Potent Activity | [23] |

| 5,7-dibromo-8-hydroxyquinoline | Topoisomerase I | C6, HT29, HeLa | Induces Apoptosis | [19] |

Note: This table presents a selection of data from various studies to illustrate the potential of the quinoline scaffold. Direct comparison should be made with caution due to differing experimental conditions.

Applications in Neurodegenerative Diseases

Quinoline derivatives are also being investigated for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.[24][25] The core scaffold, accessible from 2-bromoquinoline, can be modified to target key enzymes and pathways implicated in these conditions, such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and the formation of amyloid plaques.[24][26][27] The development of molecules that can modulate these targets represents a promising avenue for new therapies.[26][28]

Detailed Experimental Protocols for Derivative Synthesis

The true value of 2-bromoquinoline lies in its role as a versatile intermediate. The following protocols detail common and powerful transformations.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of a 2-arylquinoline derivative.

-

Setup : In an oven-dried Schlenk tube, combine 2-bromoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0 mmol).

-

Catalyst/Ligand Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the tube.

-

Degassing : Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this process three times.

-

Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water, via syringe.

-

Reaction : Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up : After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to yield the 2-arylquinoline.

// Nodes start [label="1. Combine Reactants\n(2-Bromoquinoline,\nBoronic Acid, Base)", fillcolor="#FBBC05"]; catalyst [label="2. Add Pd Catalyst\n& Degas with Argon", fillcolor="#FBBC05"]; solvent [label="3. Add Degassed\nSolvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="4. Heat Reaction\n(80-100 °C, 12-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="5. Aqueous Work-up\n(EtOAc/Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="6. Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure 2-Arylquinoline", shape=ellipse, fillcolor="#FFFFFF"];

// Edges start -> catalyst; catalyst -> solvent; solvent -> heat; heat -> workup; workup -> purify; purify -> product; }

Protocol 4: Buchwald-Hartwig Amination[15][29]

This protocol describes the synthesis of a 2-aminoquinoline derivative.

-

Setup : In an oven-dried Schlenk tube, combine 2-bromoquinoline (1.0 mmol), the desired amine (1.2 mmol), a strong base like sodium tert-butoxide (NaOtBu, 1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a bulky phosphine ligand (e.g., XPhos, 0.02 mmol).[29][30]

-

Degassing : Evacuate and backfill the tube with argon three times.

-

Solvent Addition : Add a dry, degassed solvent such as toluene or dioxane via syringe.

-

Reaction : Heat the mixture at 80-110 °C for 12-18 hours until the starting material is consumed.

-

Work-up : Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.

-

Purification : Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired 2-aminoquinoline derivative.

Conclusion

2-Bromoquinoline is a powerful and versatile building block that provides medicinal chemists with a reliable entry point to a vast chemical space of pharmacologically relevant quinoline derivatives. Its utility in robust and scalable synthetic methods, particularly palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of structure-activity relationships. The successful application of 2-bromoquinoline-derived scaffolds in developing potent anticancer and neuroprotective agents underscores its continued importance. Future research will undoubtedly continue to leverage this privileged intermediate to design and synthesize the next generation of targeted therapeutics.[4][13]

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Bromoquinoline - Career Henan Chemical Co. [coreychem.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 12. 2-Bromoquinoline | 2005-43-8 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 18. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 19. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 24. mdpi.com [mdpi.com]

- 25. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]

- 28. news-medical.net [news-medical.net]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

Physical properties of 2-Bromoquinoline (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Bromoquinoline (CAS No: 2005-43-8), a critical building block in medicinal chemistry and organic synthesis. Accurate data on its melting and boiling points are essential for its application in drug development, process chemistry, and materials science.

Core Physical Properties

2-Bromoquinoline is typically a white to light yellow crystalline solid at room temperature.[1] Its physical state is a crucial parameter for handling, storage, and reaction setup.

Data Summary

The melting and boiling points of 2-Bromoquinoline have been reported across various chemical suppliers and databases. A summary of these values is presented below for comparative analysis. The boiling point is consistently reported at a reduced pressure, indicating that the compound may be susceptible to decomposition at its atmospheric boiling point.

| Physical Property | Reported Value | Pressure (for Boiling Point) | Source(s) |

| Melting Point | 48-49 °C | N/A | [2][3] |

| 47-51 °C | N/A | [1][4] | |

| 44-48 °C | N/A | [5][6][7][8] | |

| 49 °C | N/A | [9] | |

| Boiling Point | 115 °C | 0.3 mmHg | [1][2][3][4][8][10] |

Experimental Protocols

While specific experimental records for the determination of 2-Bromoquinoline's physical constants are not detailed in publicly available literature, the following are standard, widely accepted laboratory methodologies that would be employed for such a compound.

Melting Point Determination: Capillary Method

The capillary method is the standard technique for determining the melting point of a crystalline solid like 2-Bromoquinoline.[1]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.[5] Pure crystalline substances typically exhibit a sharp melting point range of 0.5-1.0°C.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar with a heated metal block)[5]

-

Glass capillary tubes (sealed at one end)[10]

-

Mortar and pestle

-

Calibrated thermometer or digital temperature probe[5]

Procedure:

-

Sample Preparation: A small amount of 2-Bromoquinoline is finely ground into a powder using a mortar and pestle to ensure efficient heat transfer.[1]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end, achieving a sample height of about 2-3 mm.[1][3]

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]

-

A rapid heating rate is initially used to approach the approximate melting point.[10]

-

When the temperature is about 10-15°C below the expected melting point, the heating rate is reduced to a slow, controlled rate (approx. 1-2°C per minute).[5]

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5]

-

Boiling Point Determination: Vacuum Distillation

The boiling point of 2-Bromoquinoline is reported under reduced pressure (vacuum), a technique used for compounds that may decompose at their atmospheric boiling point or have very high boiling points.[6][7]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[11] By reducing the pressure in the apparatus, the boiling point is significantly lowered.[6]

Apparatus:

-

Vacuum distillation glassware setup (including a round-bottom flask, Claisen adapter, condenser, and receiving flask)[4]

-

Heat source (heating mantle or oil bath)[4]

-

Stir bar or boiling chips[4]

-

Vacuum pump or water aspirator[9]

-

Manometer for pressure measurement[6]

-

Calibrated thermometer

Procedure:

-

Apparatus Setup: The 2-Bromoquinoline sample is placed in the distilling flask with a stir bar. All glass joints must be properly sealed, typically with grease, to ensure the system can hold a vacuum.[4] The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Pressure Reduction: The system is connected to a vacuum source, and the pressure is slowly reduced to the desired level (e.g., 0.3 mmHg).[4][9]

-

Heating: The sample is heated gently and stirred.[9]

-

Measurement:

-

As the liquid heats, a ring of condensing vapor will rise through the distillation head.[6]

-

When the vapor temperature stabilizes while the liquid is actively boiling and condensate is collecting in the receiving flask, this stable temperature is recorded as the boiling point at that specific pressure.[6]

-

The pressure should be monitored and recorded along with the temperature.[4]

-

-

Shutdown: To conclude the process, the heat source is removed first, allowing the apparatus to cool to room temperature before slowly reintroducing atmospheric pressure to the system to prevent implosion.[4]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the physical characterization of a chemical compound like 2-Bromoquinoline.

Caption: General workflow for determining the physical properties of 2-Bromoquinoline.

References

- 1. thinksrs.com [thinksrs.com]

- 2. westlab.com [westlab.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Purification [chem.rochester.edu]

- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 8. 2-Bromoquinoline CAS#: 2005-43-8 [m.chemicalbook.com]

- 9. When Vacuum Distillation is Useful [sihaienergytech.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

CAS number and molecular formula of 2-Bromoquinoline

An In-depth Technical Guide to 2-Bromoquinoline: Properties, Synthesis, and Applications in Research and Development

Core Tenets of 2-Bromoquinoline

CAS Number: 2005-43-8[1][2][3][4] Molecular Formula: C₉H₆BrN[1][2][3][4]

2-Bromoquinoline is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and organic synthesis.[1] Characterized by a bromine atom at the 2-position of the quinoline ring, this versatile intermediate is instrumental in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1] Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the strategic introduction of diverse functional groups, enabling the synthesis of complex molecular architectures.[5] This guide provides a comprehensive overview of 2-Bromoquinoline, detailing its physicochemical properties, synthetic protocols, reactivity, and its significant role in drug discovery, with a focus on its potential as an anticancer agent.

Physicochemical and Spectroscopic Data

The physical properties and expected spectroscopic characteristics of 2-Bromoquinoline are summarized below. This data is essential for its identification, handling, and use in synthetic applications.

Table 1: Physicochemical Properties of 2-Bromoquinoline

| Property | Value | Reference(s) |

| CAS Number | 2005-43-8 | [1][2][3][4] |

| Molecular Formula | C₉H₆BrN | [1][2][3][4] |

| Molecular Weight | 208.06 g/mol | [1][3] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 44-51 °C | [1][2] |

| Boiling Point | 115 °C @ 0.3 mmHg | [1][6] |

| Purity | ≥95% - 98% | [1][2] |

Table 2: Spectroscopic Data for 2-Bromoquinoline

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons are expected in the δ 7.0-9.0 ppm range. Protons on the pyridine ring are typically more deshielded than those on the benzene ring. |

| ¹³C NMR | Aromatic carbons are expected in the δ 110-160 ppm range. The carbon atom bonded to bromine (C2) will be significantly influenced. |

| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching are expected above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations are anticipated in the 1400-1600 cm⁻¹ region.[7] |

| Mass Spectrometry | The mass spectrum will exhibit two characteristic molecular ion peaks of similar intensity at m/z = 207 and 209, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[8] |

Synthesis and Reactivity

2-Bromoquinoline is a key substrate for creating a wide array of substituted quinolines. Its bromine atom is highly susceptible to displacement and facilitates participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Reactivity Overview

The primary utility of 2-Bromoquinoline in synthetic chemistry stems from its role as an aryl halide in transition metal-catalyzed cross-coupling reactions. These include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 2-aryl or 2-vinylquinolines.[5]

-

Heck Reaction: Coupling with alkenes to introduce substituted vinyl groups at the 2-position.[5][9]

-

Sonogashira Coupling: Reaction with terminal alkynes to yield 2-alkynylquinolines.[5]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.[10]

This reactivity makes 2-Bromoquinoline an invaluable precursor for generating libraries of compounds for drug discovery and material science.[1]

Caption: Synthetic utility and application workflow of 2-Bromoquinoline.

Experimental Protocols

Detailed methodologies for the synthesis of 2-Bromoquinoline and its subsequent use in a representative cross-coupling reaction and a biological assay are provided below.

Protocol 1: Synthesis of 2-Bromoquinoline from Quinaldic Acid

This protocol is adapted from modern synthetic methods for the bromination and decarboxylation of quinoline-2-carboxylic acid.[9][11]

-

Reagent Preparation: In a 25 mL Schlenk flask under an inert atmosphere, combine quinaldic acid (51.9 mg, 0.3 mmol), sodium carbonate (64.0 mg, 0.6 mmol), and sodium bromide (17.6 mg, 0.3 mmol).

-

Solvent Addition: Add 2 mL of dibromomethane (CH₂Br₂) to the flask.

-

Reaction Initiation: Add tert-butyl hypochlorite (32 µL, 0.3 mmol) to the mixture.

-

Incubation: Place the sealed Schlenk flask in a preheated oil bath at 60 °C and stir for 20 hours.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate mixture to yield pure 2-bromoquinoline (yields are typically around 75%).[9]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This generalized protocol outlines the palladium-catalyzed coupling of 2-Bromoquinoline with a generic arylboronic acid.

-

Vial Preparation: To a microwave vial, add 2-Bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium phosphate (K₃PO₄, 3.0 equiv).

-

Catalyst System: Add the palladium catalyst, for example, Pd₂(dba)₃ (0.015 equiv), and a phosphine ligand such as XPhos (0.031 equiv).

-

Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 5:1 ratio).

-

Reaction: Heat the mixture in a microwave reactor to 100-120 °C for 10-30 minutes, or alternatively, heat in a conventional oil bath at 80-100 °C overnight.[12] Monitor reaction progress by TLC or LC-MS.

-

Extraction: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate under vacuum, and purify the crude product by flash column chromatography.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Application in Drug Development: Anticancer Potential